molecular formula C18H20O4 B5876895 2-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone

2-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone

Cat. No. B5876895
M. Wt: 300.3 g/mol
InChI Key: HQWAGRYUOWXNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone, also known as 2C-E, is a synthetic phenethylamine that belongs to the 2C family of psychoactive substances. It was first synthesized in 1977 by Alexander Shulgin, a renowned chemist and pharmacologist, and has since gained popularity among the research community for its unique properties and potential applications.

Mechanism of Action

The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. It has been shown to bind to a variety of serotonin receptors, including 5-HT2A, 5-HT2B, and 5-HT2C, which are known to be involved in regulating mood, cognition, and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone are complex and can vary depending on the dosage and individual. Some of the reported effects include altered perception, mood enhancement, and changes in thought processes. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone in lab experiments is its ability to selectively activate specific serotonin receptors, which can be useful for investigating their specific functions. However, its psychoactive properties also make it difficult to control for confounding variables, and its potential for abuse and toxicity must be taken into consideration.

Future Directions

There are numerous potential future directions for research on 2-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone. One area of interest is its potential as a therapeutic agent for various psychiatric disorders, particularly depression and anxiety. Additionally, further investigation into its mechanism of action and structure-activity relationships could lead to the development of more selective and effective drugs. Finally, research into the potential long-term effects of 2-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone use is also needed to better understand its safety profile.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone involves the reaction of 3,4-dimethoxyphenylacetic acid with 4-ethoxyphenyl magnesium bromide in the presence of a palladium catalyst. The resulting product is then treated with thionyl chloride to form the final compound.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone has been the subject of numerous scientific studies and has shown potential applications in various fields. One of the most notable areas of research is its use as a tool for investigating the structure-activity relationships of phenethylamines. It has also been studied for its potential as a therapeutic agent for various psychiatric disorders, such as depression and anxiety.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-4-22-15-8-6-14(7-9-15)16(19)11-13-5-10-17(20-2)18(12-13)21-3/h5-10,12H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWAGRYUOWXNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5650981

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